molecular formula C8H8Cl2O3 B15252280 Phenol,2,6-dichloro-3,5-dimethoxy-

Phenol,2,6-dichloro-3,5-dimethoxy-

Cat. No.: B15252280
M. Wt: 223.05 g/mol
InChI Key: GXBRSWFNHPXMDI-UHFFFAOYSA-N
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Description

Phenol,2,6-dichloro-3,5-dimethoxy- (CAS 1538605-09-2) is a halogenated and methoxylated aromatic compound featuring chlorine atoms at positions 2 and 6 and methoxy groups at positions 3 and 4. Its molecular formula is C₈H₇Cl₂O₃, with a molecular weight of 238.05 g/mol. This compound is widely utilized in medicinal chemistry as a critical pharmacophore in kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) and Bruton’s tyrosine kinase (BTK) . The dichloro-dimethoxyphenyl moiety enhances binding affinity to the ATP-binding pocket of kinases due to its optimal steric and electronic interactions, such as hydrogen bonding with conserved residues (e.g., Asp-Phe-Gly motif) and hydrophobic packing behind the gatekeeper residue .

Properties

Molecular Formula

C8H8Cl2O3

Molecular Weight

223.05 g/mol

IUPAC Name

2,6-dichloro-3,5-dimethoxyphenol

InChI

InChI=1S/C8H8Cl2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3

InChI Key

GXBRSWFNHPXMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dichloro-3,5-dimethoxy- typically involves the chlorination of 3,5-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of Phenol, 2,6-dichloro-3,5-dimethoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dichloro-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated phenols. Substitution reactions can lead to the formation of various substituted phenols .

Mechanism of Action

The mechanism of action of Phenol, 2,6-dichloro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound can also generate reactive intermediates that interact with cellular components, contributing to its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols with Varying Halogen/Methoxy Patterns

Key Insights :
  • Halogen Positioning : The 2,6-dichloro substitution is critical for FGFR selectivity. Adding a third chlorine (2,4,6-trichloro) disrupts binding, as seen in trichloro-dimethoxyphenyl derivatives, likely due to steric hindrance .
  • Methoxy vs. Methyl: Methoxy groups at 3,5 positions enhance hydrogen bonding (e.g., with Asp694 in FGFR1), whereas methyl groups (e.g., 3,4-dimethylphenol) lack this capability .
  • Phenol vs. Aniline: Replacing the phenolic -OH with -NH₂ (as in 2,6-dichloro-3,5-dimethoxyaniline) reduces kinase affinity, highlighting the importance of the hydroxyl group for hydrogen bonding .

Analogues in Kinase Inhibitor Scaffolds

Table 2: Comparative Activity in Kinase Inhibitors
Scaffold Core Structure Target IC₅₀ (Enzymatic) Selectivity Notes Reference
Quinazoline (e.g., BLU9931) Quinazoline + dichloro-dimethoxyphenyl FGFR4 <10 nM Covalent binding via pyrimidine warhead; methoxy groups stabilize DFG motif interaction
Thieno[3,2-d]pyrimidine (e.g., 10a) Thienopyrimidine + dichloro-dimethoxyphenyl BTK 448 nM (cell-based) Moderate potency; dichloro-dimethoxy enhances hydrophobic packing
Indazole (e.g., 13a) Indazole + dichloro-dimethoxyphenyl FGFR1 30.2 nM C4-substitution (e.g., carboxamide) improves potency
Pyridinylarylurea (e.g., NVP-BGJ398) Pyridine + dichloro-dimethoxyphenyl FGFR1-3 0.9–1.4 nM Clinical-stage inhibitor; dichloro-dimethoxy critical for selectivity
Key Insights :
  • Scaffold Flexibility: The dichloro-dimethoxyphenyl group retains potency across diverse scaffolds (quinazoline, indazole, thienopyrimidine), indicating its broad applicability in kinase inhibitor design .
  • Covalent vs. Non-Covalent Binding: In covalent inhibitors (e.g., BLU9931), the dichloro-dimethoxy group non-covalently stabilizes the binding mode, while warheads (e.g., acrylamide) target cysteine residues .

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